1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group and a difluoromethylidene group
Scientific Research Applications
1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing pharmaceuticals with unique properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane typically involves the bromination of cyclohexane derivatives followed by difluoromethylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and difluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the difluoromethylidene group can yield difluoromethyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield substituted cyclohexane derivatives.
- Oxidation reactions produce alcohols or ketones.
- Reduction reactions result in difluoromethyl derivatives.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The difluoromethylidene group can influence the compound’s reactivity and stability, affecting its overall biological activity.
Comparison with Similar Compounds
1-(Bromomethyl)cyclohexane: Lacks the difluoromethylidene group, making it less reactive in certain chemical reactions.
4-(Difluoromethylidene)cyclohexane: Lacks the bromomethyl group, affecting its substitution reactions.
Properties
IUPAC Name |
1-(bromomethyl)-4-(difluoromethylidene)cyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrF2/c9-5-6-1-3-7(4-2-6)8(10)11/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUNLGPLXUIFJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(F)F)CCC1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.